(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
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Overview
Description
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid is a specific sequence of amino acids derived from the larger fibronectin protein. Fibronectin is a high-molecular-weight glycoprotein found in the extracellular matrix and plasma. It plays a crucial role in cell adhesion, growth, migration, and differentiation. The fragment (196-203) is particularly significant due to its involvement in various biological processes, including wound healing and tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid is activated using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of fibronectin fragments often involves recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding the fibronectin fragment is cloned into an expression vector.
Transformation: The vector is introduced into a host organism, such as or .
Expression: The host organism is cultured under conditions that induce the expression of the fibronectin fragment.
Purification: The expressed protein is purified using techniques such as affinity chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the fragment can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the fragment’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol is commonly used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amine modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid has a wide range of scientific research applications:
Biology: It is used to study cell adhesion, migration, and differentiation. The fragment can be used in assays to investigate the role of fibronectin in wound healing and tissue repair.
Medicine: The fragment has potential therapeutic applications in promoting wound healing and tissue regeneration. It is also being explored for its role in cancer research, particularly in understanding tumor cell migration and invasion.
Industry: Fibronectin fragments are used in the development of biomaterials and tissue engineering scaffolds.
Mechanism of Action
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid exerts its effects by interacting with cell surface receptors, primarily integrins. The binding of the fragment to integrins triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The fragment also plays a role in the assembly of the extracellular matrix, which is crucial for tissue repair and regeneration .
Comparison with Similar Compounds
Similar Compounds
Fibronectin fragment (III1-C): Another fragment of fibronectin involved in cell adhesion and migration.
Laminin fragments: These fragments also play a role in cell adhesion and migration but have different structural and functional properties compared to fibronectin fragments.
Collagen fragments: Involved in tissue repair and regeneration, similar to fibronectin fragments, but with distinct molecular structures and mechanisms of action
Uniqueness
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid is unique due to its specific sequence and the biological processes it influences. Unlike other fragments, it has a distinct role in wound healing and tissue repair, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N18O14S/c36-14(12-54)27(61)48-16(3-1-7-45-34(41)42)28(62)50-18(9-23(38)56)30(64)49-17(4-2-8-46-35(43)44)29(63)53-21(13-68)33(67)51-19(10-24(39)57)31(65)52-20(11-25(58)59)32(66)47-15(26(40)60)5-6-22(37)55/h14-21,54,68H,1-13,36H2,(H2,37,55)(H2,38,56)(H2,39,57)(H2,40,60)(H,47,66)(H,48,61)(H,49,64)(H,50,62)(H,51,67)(H,52,65)(H,53,63)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRMBLFIBSTYGG-QKSWPAOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N)CN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N)CN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62N18O14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What diseases can be potentially treated with the fibronectin fragment (196-203)?
A1: Research suggests that the fibronectin fragment (196-203) holds therapeutic potential for a wide range of diseases, including: * Cancer: The fragment may inhibit tumor growth and spread.* Autoimmune diseases: It could help regulate the immune system and alleviate symptoms of diseases like systemic sclerosis, multiple sclerosis, and Sjogren's syndrome.* Fibrosis: The fragment might prevent or reduce excessive tissue scarring.* Inflammatory diseases: It may help control inflammation in conditions like asthma, rhinitis, and psoriasis. * Neurodegenerative diseases: The fragment could potentially protect nerve cells from damage.* Infectious diseases: It might boost the immune system's response to infections.* Lung diseases: It could help improve lung function in conditions like pulmonary hypertension and cystic fibrosis.* Heart and vascular diseases: The fragment may protect blood vessels and improve blood flow in conditions like atherosclerosis.* Metabolic diseases: It could potentially regulate metabolism and address complications related to obesity.
Q2: How does the fibronectin fragment (196-203) work?
A2: While the exact mechanisms of action of the fibronectin fragment (196-203) are still under investigation, it's believed to exert its effects by interacting with specific targets in the body. One possible mechanism involves modulating cell adhesion, migration, and signaling pathways. Fibronectin itself plays a crucial role in these processes, and this specific fragment might either mimic or inhibit certain functions of the full protein []. Further research is needed to fully elucidate its interactions with its targets and downstream effects.
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